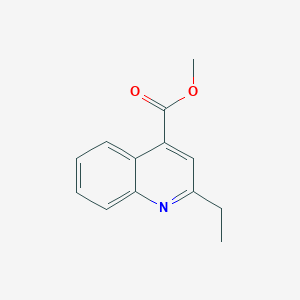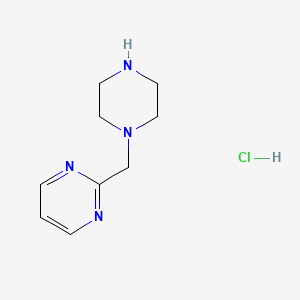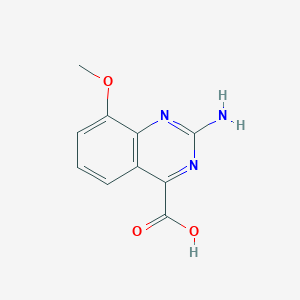
Methyl 2-ethylquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-ethylquinoline-4-carboxylate is a quinoline derivative with a molecular formula of C13H13NO2 Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-ethylquinoline-4-carboxylate typically involves the cyclization of aniline derivatives with ethyl acetoacetate under acidic conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-ethylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups are introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinolines.
Wissenschaftliche Forschungsanwendungen
Methyl 2-ethylquinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 2-ethylquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system allows the compound to intercalate with DNA, inhibiting the replication of certain microorganisms or cancer cells. Additionally, it can modulate enzyme activity by binding to active sites, thereby altering biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A methyl-substituted derivative with different reactivity.
4-Hydroxyquinoline: A hydroxylated derivative with distinct biological activities.
Uniqueness: Methyl 2-ethylquinoline-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ester functional group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways .
Eigenschaften
Molekularformel |
C13H13NO2 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
methyl 2-ethylquinoline-4-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-3-9-8-11(13(15)16-2)10-6-4-5-7-12(10)14-9/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
WUWISTSTGSSYQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=CC=CC=C2C(=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Thiazolo[5,4-h]isoquinoline-2,5-diamine](/img/structure/B11886180.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B11886197.png)






![Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B11886225.png)


